![molecular formula C30H24Cl2O6P2Pd B15127129 [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride](/img/structure/B15127129.png)
[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride is a complex organophosphorus compound that incorporates palladium as a central metal ion. This compound is notable for its potential applications in catalysis, particularly in organic synthesis and industrial processes. The presence of multiple furan rings and methoxy groups contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride typically involves the following steps:
Formation of the Ligand: The ligand [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane is synthesized through a series of reactions involving the coupling of furan rings with phosphanyl groups and methoxyphenyl groups.
Complexation with Palladium: The ligand is then reacted with a palladium(2+) source, such as palladium chloride, under controlled conditions to form the final complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the palladium center, potentially altering the oxidation state of the metal and affecting the overall reactivity of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of the furan rings or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could lead to palladium(0) complexes.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a catalyst in various organic reactions, including cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in complex organic molecules.
Biology and Medicine
Research is ongoing to explore the potential biological activities of this compound, including its use as an anticancer agent due to its ability to interact with DNA and proteins.
Industry
In industrial applications, the compound is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mecanismo De Acción
The mechanism by which [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved include interactions with organic molecules and potential binding to biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diphenylphosphino)benzaldehyde
- 2-(Diphenylphosphino)ethylamine
- 2-(Diphenylphosphino)benzoic acid
Uniqueness
The uniqueness of [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride lies in its combination of furan rings and methoxy groups, which confer distinct electronic and steric properties. These features enhance its catalytic activity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C30H24Cl2O6P2Pd |
|---|---|
Peso molecular |
719.8 g/mol |
Nombre IUPAC |
[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride |
InChI |
InChI=1S/C30H24O6P2.2ClH.Pd/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28;;;/h3-20H,1-2H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
BMAYXCQGBAXDRD-UHFFFAOYSA-L |
SMILES canónico |
COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4P(C5=CC=CO5)C6=CC=CO6)OC.[Cl-].[Cl-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


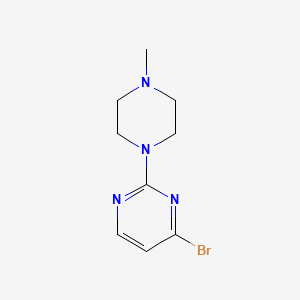

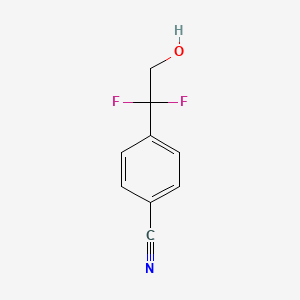
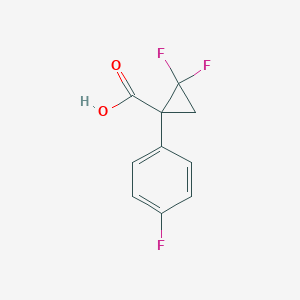
![9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbutanoate](/img/structure/B15127069.png)
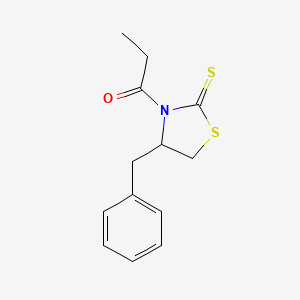
![[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate;[(1S,5R)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B15127082.png)
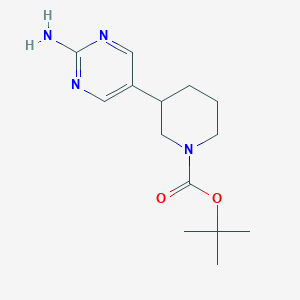
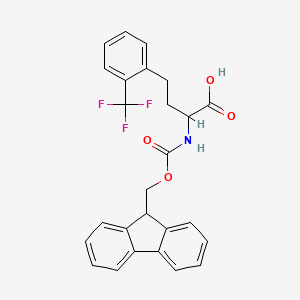
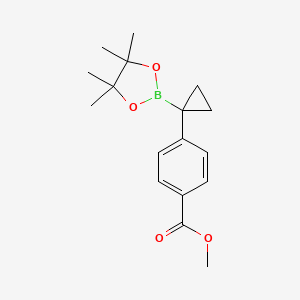
![5-Amino-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanoic acid](/img/structure/B15127110.png)
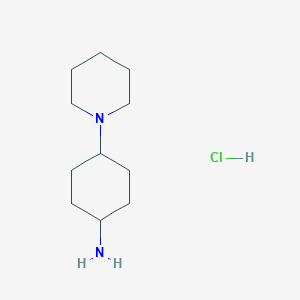
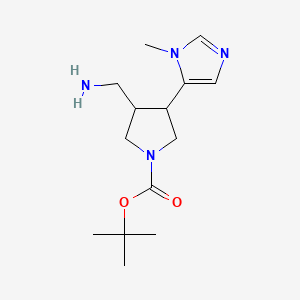
![3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B15127132.png)
